N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

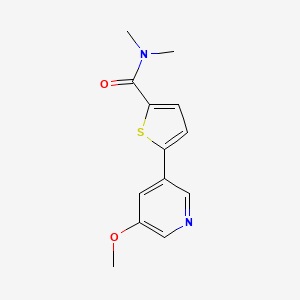

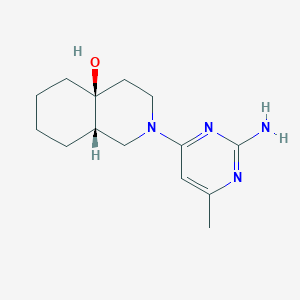

“N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C17H14ClNOS . It is a derivative of benzothiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” consists of a benzothiophene core with a carboxamide group attached at the 2-position, a methyl group at the 6-position, and a benzyl group attached to the nitrogen of the carboxamide group .Scientific Research Applications

Comprehensive Analysis of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide Applications

Inhibitors of Bispecific Protein Kinase: N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been identified as a potential inhibitor of bispecific protein kinases, particularly Dyrk1A . This kinase is closely related to Down syndrome, and the compound’s inhibitory activity could be significant for therapeutic interventions in such genetic conditions.

Antimicrobial Activity: Thiophene derivatives, which include compounds like N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, have shown antimicrobial properties . This application is crucial in developing new antibiotics and antiseptics to combat resistant strains of bacteria.

Analgesic and Anti-inflammatory Uses: The compound’s structure suggests potential analgesic and anti-inflammatory applications. Thiophene derivatives are known to possess these properties, which could be harnessed for pain relief and reducing inflammation in various medical conditions .

Antihypertensive Properties: Given the broader pharmacological activity of thiophene derivatives, there is a possibility that N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could be explored for its antihypertensive effects, contributing to the management of high blood pressure .

Antitumor Activity: The structural class of thiophenes has been associated with antitumor activity. Research into the specific applications of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could uncover new avenues for cancer treatment .

Corrosion Inhibition: Outside of biomedical applications, thiophene derivatives are also used as inhibitors of metal corrosion. This compound could be part of formulations to protect metals from degradation, especially in industrial settings .

Material Science: Light-Emitting Diodes (LEDs): In material science, thiophene derivatives have been utilized in the fabrication of LEDs. The electronic properties of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could make it a candidate for use in electronic devices .

Organic Synthesis: The benzylic position in the compound’s structure is reactive, allowing for various organic synthesis reactions, such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in creating complex organic molecules for various applications .

Future Directions

The future directions for “N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” and similar compounds could involve further exploration of their therapeutic properties. Given the wide range of therapeutic properties reported for benzothiophene derivatives , these compounds could be promising candidates for drug development.

properties

IUPAC Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-11-7-8-13-14(9-11)21-16(15(13)18)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEKOOXMPRVKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbutyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5648221.png)

![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648230.png)

![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)

![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)

![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)

![1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5648307.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)